

quantum chemical calculations for 2,5-Dibenzylidenecyclopentanone

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Compound of Interest

Compound Name: 2,5-Dibenzylidenecyclopentanone

Cat. No.: B1588407

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An In-depth Technical Guide to Quantum Chemical Calculations for **2,5-Dibenzylidenecyclopentanone**

Introduction

2,5-Dibenzylidenecyclopentanone (DBCP), a derivative of cyclopentanone, is a cross-conjugated dienone with significant applications in materials science and drug development.^[1] Its extended π -conjugated system is responsible for its unique photophysical properties, making it a candidate for photoactive materials.^{[2][3]} Quantum chemical calculations are indispensable for understanding the electronic structure, reactivity, and spectroscopic properties that underpin these applications. By providing a molecular-level understanding, these computational methods can predict molecular behavior and guide the design of novel derivatives with tailored functionalities.

This guide provides a technical overview of the quantum chemical calculations used to characterize **2,5-Dibenzylidenecyclopentanone**, aimed at researchers, scientists, and professionals in drug development.

Computational Methodologies

The theoretical investigation of DBCP and its analogs primarily relies on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods offer a balance between computational cost and accuracy for medium-sized organic molecules.

Density Functional Theory (DFT)

DFT is a powerful computational method for determining the optimized ground-state geometries and electronic structures of molecules.^[2] For DBCP and its derivatives, calculations are frequently performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311++G(d,p).^{[4][5]} This level of theory has proven effective in predicting molecular structures that align well with experimental data from X-ray crystallography.^[2] A key output of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (HOMO & LUMO)

The energies of the HOMO and LUMO and the gap between them (ΔE) are critical parameters for describing a molecule's chemical reactivity and kinetic stability.^{[2][6]}

- **HOMO:** The outermost orbital containing electrons. Its energy level correlates with the molecule's ability to donate electrons (nucleophilicity). Higher HOMO energy suggests a greater tendency for electron donation.^[5]
- **LUMO:** The innermost orbital without electrons. Its energy level relates to the ability to accept electrons (electrophilicity). A lower LUMO energy indicates a greater propensity for electron acceptance.^[5]
- **HOMO-LUMO Gap (ΔE):** The energy difference between the HOMO and LUMO. A smaller gap implies higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.^[2] In DBCP, the HOMO is typically localized on the benzylidene portions, while the LUMO is distributed over the cyclopentanone ring and exocyclic double bonds.^[2]

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the properties of electronically excited states, TD-DFT is the preferred method. ^[2] TD-DFT calculations are used to predict electronic absorption (UV-Vis) spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions.^{[2][3]} This provides insight into the nature of these transitions, such as whether they are localized π -

π^* or $n-\pi^*$ transitions.[\[3\]](#) To account for environmental effects on the spectra, solvent models like the Polarizable Continuum Model (PCM) can be incorporated into the calculations.[\[4\]](#)

Data Presentation

Quantitative data from computational studies are summarized below.

Table 1: General Molecular Properties of **2,5-Dibenzylidenecyclopentanone**

Property	Value	Reference
CAS Number	895-80-7	[2]
Molecular Formula	C₁₉H₁₆O	[7]
Molecular Weight	260.3 g/mol	[7]

| IUPAC Name | (2E,5E)-2,5-dibenzylidenecyclopentan-1-one |[\[7\]](#) |

Table 2: Representative Calculated Electronic Properties (DFT/B3LYP)

Compound	HOMO Energy (eV)	LUMO Energy (eV)	HOMO-LUMO Gap (eV)	Reference
2,5-Dibenzylidenecyclopentanone	-6.2967	-1.8096	4.4871	[2]

| (2E,5E)-2,5-bis(2-methoxybenzylidene)cyclopentanone | -5.98 | -2.15 | 3.83 |[\[2\]](#) |

Table 3: Key Vibrational Frequencies (Infrared Spectroscopy)

Vibrational Mode	Experimental Frequency (cm ⁻¹)	Calculated Frequency (cm ⁻¹)	Reference
C=O Stretch	1689 (KBr)	~1650 (DFT)	[5]
Aromatic C=C Stretch	1624	~1630 (DFT)	[5] [8]

| Alkene C=C Stretch | 1489 | Not specified | [5] |

Note: Calculated frequencies are often scaled to better match experimental values. The downfield shift of the C=O stretch from the typical $\sim 1725 \text{ cm}^{-1}$ is due to the high degree of conjugation.[8]

Table 4: Theoretical UV-Vis Absorption Data for **2,5-Dibenzylidene cyclopentanone**

Transition	Assignment	Nature	Calculated Energy	Reference
$S_0 \rightarrow S_1$	$n \rightarrow \pi^* (A_2 \leftarrow A_1)$	Weak, often forbidden	Decreases with conjugation	[3]
$S_0 \rightarrow S_2$	$\pi \rightarrow \pi^* (B_2 \leftarrow A_1)$	Strong, intense	Main absorption band	[3]

| $S_0 \rightarrow S_3$ | $\pi \rightarrow \pi^* (A_1 \leftarrow A_1)$ | Moderate intensity | Higher energy absorption | [3] |

Experimental Protocols

Synthesis of **2,5-Dibenzylidene cyclopentanone** (Claisen-Schmidt Condensation)

The classical synthesis of DBCP is achieved through a base-catalyzed aldol condensation, specifically the Claisen-Schmidt reaction.[2][5]

Materials:

- Cyclopentanone
- Benzaldehyde (2 equivalents)
- Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
- Ethanol or Acetone (as solvent)
- Water

Procedure:

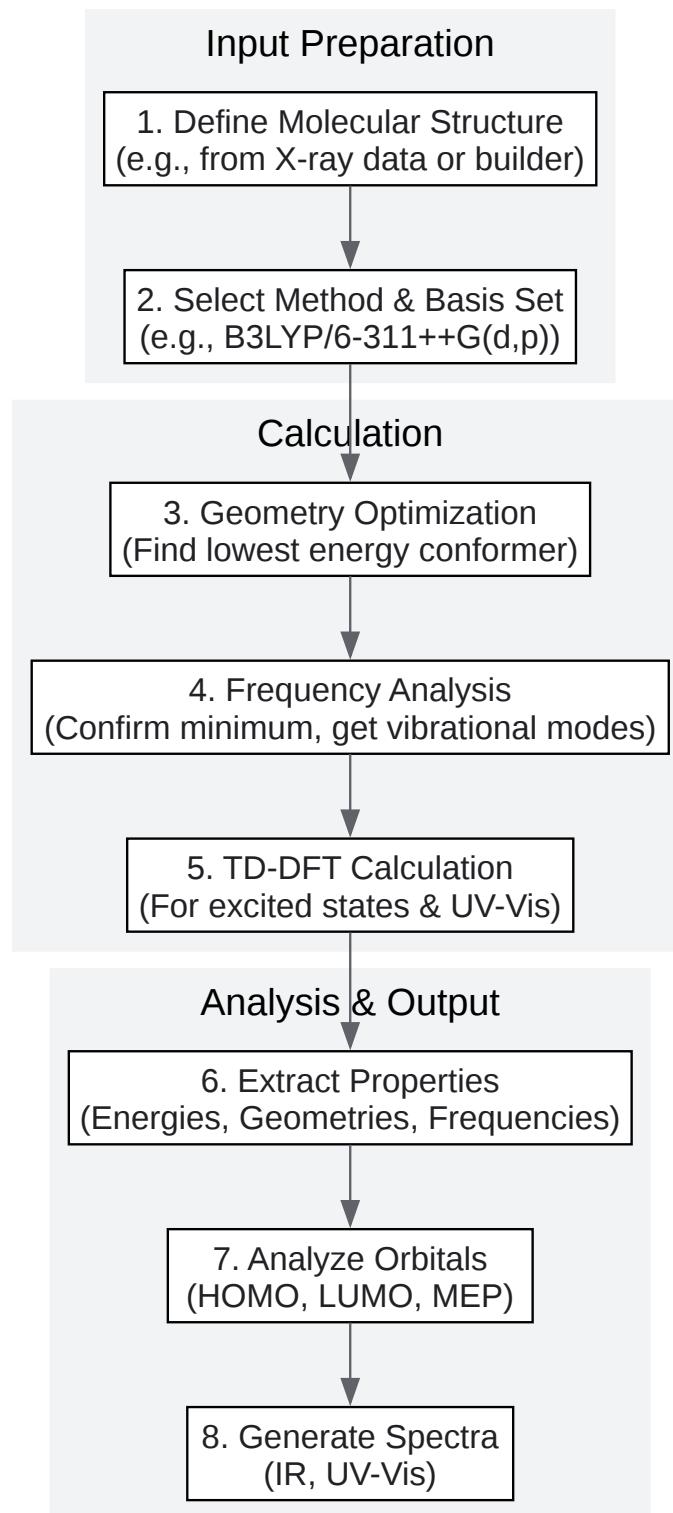
- Prepare a solution of sodium hydroxide in a mixture of ethanol and water.
- In a separate flask, dissolve cyclopentanone and benzaldehyde in ethanol.
- Slowly add the NaOH solution to the cyclopentanone and benzaldehyde mixture while stirring continuously.
- Continue stirring the reaction mixture until it thickens noticeably and a solid precipitate forms.
[\[5\]](#)
- Isolate the crude product by filtration.
- Wash the product with cold ethanol to remove unreacted starting materials and byproducts.
[\[5\]](#)
- Purify the final product by recrystallization from a suitable solvent, such as ethanol or acetone, to yield pale yellow crystals.[\[1\]\[5\]](#)

Characterization:

- Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups, particularly the characteristic C=O and C=C stretching vibrations.[\[4\]\[5\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure and establish the (E,E)-isomer as the predominant form.[\[1\]\[5\]](#)
- UV-Visible (UV-Vis) Spectroscopy: Measures the electronic absorption properties arising from the π -conjugated system.[\[4\]](#)

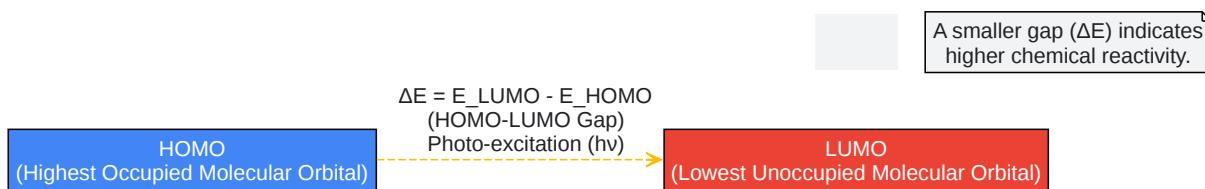
Mandatory Visualizations

Computational Workflow for Quantum Chemical Calculations

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Caption: A general workflow for performing quantum chemical calculations on a molecule.

Frontier Molecular Orbital (FMO) Diagram

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Caption: Conceptual diagram of HOMO-LUMO interaction and the energy gap.

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